molecular formula C21H12Cl4N2O3S B1664859 Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)- CAS No. 315224-26-1

Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-

Cat. No. B1664859
M. Wt: 514.2 g/mol
InChI Key: NMRWDFUZLLQSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Ibrigampar , is a chemical substance with the molecular formula C21H12Cl4N2O3S and a molecular weight of 514.21 . It is achiral, with no defined stereocenters or E/Z centers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C21H12Cl4N2O3S . It is achiral, meaning it does not have a non-superimposable mirror image .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 514.21 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Anticancer Properties : Some derivatives of benzenesulfonamides, including chloroquinoxaline sulfonamides, have been studied for their anticancer properties. For instance, a study by Liu, Ruble, and Arora (1994) reported on the crystal structure of a benzenesulfonamide derivative with potential antitumor properties, highlighting its distorted tetrahedral geometry around the S atom and the planarity of the quinoxaline ring system (Liu, Ruble, & Arora, 1994).

  • Applications in Idiopathic Pulmonary Fibrosis and Cough Treatment : The use of benzenesulfonamide derivatives as phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough has been claimed in two patent applications (WO2013117503 and WO2013117504), as reviewed by Norman (2014) (Norman, 2014).

  • Synthesis and Evaluation Against Cancer Cell Lines : A study by Bułakowska et al. (2020) synthesized and evaluated N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives against a panel of human cancer cell lines. Compounds from this study showed remarkable cytotoxic activity, with one specific derivative demonstrating selective toxicity towards certain cancer cell lines over normal cells (Bułakowska et al., 2020).

  • Tautomerism Study in Benzenesulfonamide Derivatives : Beuchet et al. (1999) investigated the tautomerism in a 2,4-dichlorobenzenesulfonamide derivative, focusing on the structural parameters, intramolecular hydrogen bonding, and intermolecular interactions (Beuchet et al., 1999).

  • Antimicrobial and Anti-HIV Activity : Research by Iqbal et al. (2006) on benzenesulfonamides bearing 1,3,4-oxadiazole moiety revealed their potential for antimicrobial and anti-HIV activities. This study indicated the structure-activity relationship of these compounds (Iqbal et al., 2006).

  • Mechanochemical C–N Coupling Reactions : Bera, Bhanja, and Mal (2022) demonstrated the use of benzenesulfonamide derivatives in mechanochemical C–N coupling reactions, a solvent-free approach that offers an efficient synthesis pathway for benzimidazoles and quinazolin-4(3H)-ones (Bera, Bhanja, & Mal, 2022).

properties

IUPAC Name

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl4N2O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15/h1-11,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRWDFUZLLQSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

T131 is a selective modulator of PPARg (peroxisome proliferator activated receptor gamma), a receptor involved in regulating the body’s ability to respond to insulin. T131 is not structurally related to the thiazolidinedione class of PPARg agonists, which includes Actos and Avandia
Record name AMG-131
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-

CAS RN

315224-26-1
Record name AMG-131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315224261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-131
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBRIGAMPAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ILQ6U50J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-
Reactant of Route 3
Reactant of Route 3
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-
Reactant of Route 4
Reactant of Route 4
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-
Reactant of Route 5
Reactant of Route 5
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-
Reactant of Route 6
Reactant of Route 6
Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.